methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is a fused heterocyclic system, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe final step involves the esterification of the benzoate moiety .
Chemical Reactions Analysis
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring or the pyrazolo[1,5-d][1,2,4]triazine core are replaced by other substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of pyrazolo[1,5-d][1,2,4]triazine derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate can be compared with other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK inhibition but have distinct pharmacokinetic properties
The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)15-9-5-6-10-16(15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFOKQBQNFJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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